N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14952787
InChI: InChI=1S/C19H17N3O2/c1-22-10-9-14-15(7-4-8-17(14)22)20-18(23)11-16-12-5-2-3-6-13(12)19(24)21-16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,24)
SMILES:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol

N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

CAS No.:

Cat. No.: VC14952787

Molecular Formula: C19H17N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide -

Specification

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
IUPAC Name N-(1-methylindol-4-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide
Standard InChI InChI=1S/C19H17N3O2/c1-22-10-9-14-15(7-4-8-17(14)22)20-18(23)11-16-12-5-2-3-6-13(12)19(24)21-16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,24)
Standard InChI Key TXDKNNGNMHTURC-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C(C=CC=C21)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of the compound is C₁₉H₁₇N₃O₂, with a molecular weight of 319.4 g/mol . The IUPAC name reflects its substituents: N-(1-methylindol-4-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide.

Structural Characterization

  • SMILES Notation: CN1C=CC2=C(C=CC=C21)NC(=O)CC3C4=CC=CC=C4C(=O)N3 .

  • InChI Key: TXDKNNGNMHTURC-UHFFFAOYSA-N .

  • X-ray Crystallography: While experimental crystallographic data are unavailable, computational models predict a planar isoindolinone ring and a non-planar indole system, with intramolecular hydrogen bonding stabilizing the acetamide linkage .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₂
Molecular Weight319.4 g/mol
IUPAC NameN-(1-methylindol-4-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide
CAS Number1374551-09-3
PubChem CID60178921

Synthesis and Structural Derivatives

Synthetic Routes

The compound is synthesized via multi-step protocols, typically involving:

  • Indole Functionalization: Methylation at the N1 position of indole using methyl iodide under basic conditions.

  • Isoindolinone Preparation: Cyclization of phthalimide derivatives with reducing agents to form the 3-oxo-2,3-dihydro-1H-isoindol-1-yl group.

  • Acetamide Coupling: Reaction of the indole-4-amine with chloroacetyl chloride, followed by nucleophilic substitution with the isoindolinone moiety .

Structural Analogues

Several derivatives have been reported, including:

  • N-(1-Methyl-1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide (CAS: 1435904-75-8), differing in indole substitution position .

  • 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide, which replaces the indole with a thiazole-pyridine system.

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits inhibitory activity against protein kinases, particularly cyclin-dependent kinases (CDKs) and tyrosine kinases, via competitive binding to ATP pockets. Computational docking studies suggest a binding affinity (Kᵢ) of 120 nM for CDK2 .

Anti-Inflammatory Properties

In murine models, the compound reduced TNF-α production by 65% at 10 μM, comparable to dexamethasone. This activity is linked to modulation of RORgamma (Retinoic acid receptor-related orphan receptor gamma), a nuclear receptor involved in Th17 cell differentiation .

Table 2: Biological Activity Profile

ActivityModel SystemIC₅₀/EC₅₀Reference
CDK2 InhibitionIn vitro kinase assay120 nM
TNF-α ReductionLPS-stimulated macrophages1.8 μM
RORgamma AntagonismLuciferase reporter assay0.9 μM

Pharmacological Applications

Oncology

The compound’s kinase inhibition profile suggests utility in hematologic malignancies. In a xenograft model of multiple myeloma, oral administration (30 mg/kg) reduced tumor volume by 42% over 21 days .

Autoimmune Diseases

As a RORgamma inverse agonist, it suppresses IL-17 production, making it a candidate for psoriasis and rheumatoid arthritis. Phase I clinical trials of analogues (e.g., VTP-43742) demonstrated 24–30% improvement in Psoriasis Area Severity Index (PASI) .

Neuroinflammation

In experimental autoimmune encephalomyelitis (EAE) models, the compound reduced clinical scores by 55% via inhibition of microglial activation .

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Oral bioavailability in rats is 38%, with Tₘₐₓ at 2 hours .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .

  • Excretion: Primarily renal (70%), with a half-life of 4.2 hours .

Toxicity Profile

  • Acute Toxicity: LD₅₀ in mice > 1,000 mg/kg (oral).

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Comparative Analysis with Analogues

Table 3: Comparison with Structural Analogues

CompoundKey Structural DifferenceCDK2 IC₅₀TNF-α Reduction
N-(1-Methylindol-4-yl)-2-(3-oxo...)Reference compound120 nM1.8 μM
N-(1-Methylindol-6-yl)-2-(3-oxo...) Indole substitution at C6150 nM2.1 μM
2-(3-Oxo...thiazol-2-yl)acetamideThiazole-pyridine replacement290 nMN/A

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